molecular formula C11H14Cl2N2 B3078001 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049737-17-8

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B3078001
CAS RN: 1049737-17-8
M. Wt: 245.14 g/mol
InChI Key: ZXAHXIUMKCEDHL-UHFFFAOYSA-N
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Description

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 . It is a derivative of tryptamine known to inhibit in a voltage-dependent manner at the NMDA receptor .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact mass is 208.076721 Da .

Advantages and Limitations for Lab Experiments

The use of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent, which makes it ideal for use in a variety of laboratory experiments. In addition, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is relatively easy to synthesize, which can make it more cost-effective for use in experiments. However, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is a relatively toxic compound and should be handled with care. In addition, it has a relatively low solubility in water and other polar solvents, which can limit its use in certain experiments.

Future Directions

The use of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride in laboratory experiments has a wide range of potential applications. It has been used in the synthesis of a variety of compounds, including indole-3-carboxylic acid derivatives, which are used in the synthesis of pharmaceuticals. In addition, 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic

Scientific Research Applications

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is used as a reagent in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including indole-3-carboxylic acid derivatives, which are used in the synthesis of pharmaceuticals, as well as in the synthesis of a variety of other compounds. 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochlorideethyl-3-indoleacetic acid ethyl ester hydrochloride is also used in the synthesis of indolyl-3-acetic acid derivatives, which are used as ligands in the synthesis of metal complexes.

properties

IUPAC Name

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAHXIUMKCEDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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